Prodelphinidin B1
Description
Contextualization within Proanthocyanidin (B93508) Chemistry and Biology
Proanthocyanidins (B150500) (PAs), also known as condensed tannins, are a class of polymeric flavonoids ubiquitously found in plants. nih.gov They are formed by the polymerization of flavan-3-ol (B1228485) monomer units, such as (+)-catechin and (-)-epicatechin. researchgate.netmdpi.com The classification of proanthocyanidins is based on the hydroxylation pattern of the B-ring of their constituent flavan-3-ol units. nih.gov Prodelphinidins are a specific type of proanthocyanidin characterized by a 3′,4′,5′-trihydroxy substitution pattern on the B-ring. nih.gov
Prodelphinidin B1 is a dimeric proanthocyanidin, meaning it is composed of two flavan-3-ol units. vulcanchem.com Specifically, it consists of two gallocatechin units linked together. vulcanchem.com The linkage between these units is a B-type interflavan bond, which is a single carbon-carbon bond. nih.gov This structural feature distinguishes it from A-type proanthocyanidins, which possess an additional ether linkage. nih.gov The specific linkage in this compound is between the C4 of one gallocatechin unit and the C8 of the other. researchgate.net
The biological significance of proanthocyanidins, including this compound, is vast. They are known for a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net These properties are largely attributed to the numerous hydroxyl groups present in their structures, which can scavenge free radicals and chelate metal ions.
Historical Perspectives on this compound Discovery and Early Investigations
The isolation and characterization of individual proanthocyanidins like this compound have been a significant challenge for natural product chemists due to their structural complexity and the tendency to exist as complex mixtures in plant extracts. Early investigations into proanthocyanidins often involved the study of these mixtures, such as "grape seed extract". longdom.org
The first total syntheses of this compound, along with B2 and B4, were achieved through a Lewis acid-mediated equimolar condensation of a gallocatechin and/or epigallocatechin nucleophile with corresponding electrophiles. nii.ac.jp This synthetic achievement was crucial as it provided pure samples of these compounds, enabling more precise biological and mechanistic studies. nii.ac.jp Prior to this, the difficulty in purifying and identifying prodelphinidins from plant sources hindered a deep understanding of their biological activities. nii.ac.jp
Initial studies on isolated this compound focused on its potential biological effects. For instance, research demonstrated its cytotoxic activity against certain cancer cell lines. longdom.org These early findings laid the groundwork for more in-depth investigations into its mechanisms of action.
Current Research Landscape and Academic Significance of this compound
The academic significance of this compound continues to grow as researchers uncover its diverse biological activities. Current research is actively exploring its potential in various therapeutic areas. For example, studies have investigated its antitumor effects against human prostate cancer cell lines, where it exhibited significant cytotoxic activities. nii.ac.jp In fact, its potency was found to be slightly stronger than that of epigallocatechin-gallate (EGCG), a well-known antitumor agent. nii.ac.jp
The antioxidant properties of this compound are also a major area of focus. It has been shown to be a potent free radical scavenger. vulcanchem.com Furthermore, its anti-inflammatory properties have been demonstrated in murine models, where it was shown to reduce levels of inflammatory cytokines. vulcanchem.com
The development of synthetic methods for proanthocyanidins, including this compound, remains an important area of research. longdom.org Advances in synthesis will facilitate more detailed biological studies and the exploration of structure-activity relationships, which could lead to the development of new therapeutic agents. longdom.org
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H26O14 | vulcanchem.comnaturalproducts.net |
| Molecular Weight | 610.52 g/mol | vulcanchem.com |
| IUPAC Name | (2R,3R,4R)-2-(3,4,5-trihydroxyphenyl)-4-[(2R,3S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-8-yl]chromane-3,5,7-triol | naturalproducts.net |
| CAS Number | 78362-04-6 | naturalproducts.net |
| Hydrogen Bond Donor Count | 12 | naturalproducts.netnaturalproducts.net |
| Hydrogen Bond Acceptor Count | 14 | naturalproducts.netnaturalproducts.net |
Table 2: Investigated Biological Activities of this compound
| Biological Activity | Finding | Source |
| Antitumor Activity | Showed significant cytotoxic activity against PC-3 prostate cancer cells with IC50 values below 50 µM. longdom.orgnii.ac.jp | longdom.orgnii.ac.jp |
| Antioxidant Activity | Exhibits potent free radical scavenging activity. vulcanchem.com | vulcanchem.com |
| Anti-inflammatory Activity | Reduced TNF-α and IL-6 levels in murine models. vulcanchem.com | vulcanchem.com |
Properties
CAS No. |
78362-04-6 |
|---|---|
Molecular Formula |
C30H26O14 |
Molecular Weight |
610.52 |
Origin of Product |
United States |
Occurrence, Distribution, and Natural Variation
Botanical Sources and Distribution of Prodelphinidin B1
This compound has been identified in a diverse range of plant species, where it contributes to the plant's defense mechanisms and other physiological functions. Its presence has been noted in various families, from legumes to berry-producing shrubs.
Identification in Specific Plant Species
Research has confirmed the presence of prodelphinidins, including the B1 dimer, in several key plant species:
Cistus incanus: This Mediterranean shrub, commonly known as rockrose, is recognized for its high polyphenol content. Studies have identified prodelphinidins as part of its complex phenolic profile.
Lotus pedunculatus: This perennial legume, also known as greater bird's-foot trefoil, is characterized by its high concentration of condensed tannins, which are predominantly composed of prodelphinidin units. plantbreedbio.org
Ribes nigrum: The leaves of the blackcurrant bush are a known source of prodelphinidins. Research has successfully isolated and characterized prodelphinidin dimers and a trimer from this plant material. uliege.be
Vicia faba: The faba bean, or broad bean, contains proanthocyanidins (B150500), with prodelphinidin being one of the most abundant types identified in the grain. plantbreedbio.org
Stryphnodendron adstringens: The stem bark of this Brazilian tree, commonly known as "barbatimão," is particularly rich in tannins, with a high proportion of prodelphinidins.
Bilberry (Vaccinium myrtillus): These berries are well-known for their high anthocyanin content, but they also contain a significant amount of proanthocyanidins, including prodelphinidins. acs.orgnih.gov
Adzuki beans (Vigna angularis): The seed coats of adzuki beans are a source of various pigments and polyphenols, including proanthocyanidins. researchgate.net
Distribution within Plant Tissues and Organs
The concentration of this compound and other prodelphinidins is not uniform throughout the plant. Different tissues and organs accumulate these compounds in varying amounts, often depending on their physiological role.
In bilberry (Vaccinium myrtillus) , for instance, the highest concentrations of soluble proanthocyanidins are found in the stem and rhizome. acs.orgnih.gov The leaves and fruits contain lower levels. During fruit development, the concentration of prodelphinidin subunits increases as the berry ripens. acs.org
For adzuki beans (Vigna angularis) , the seed coat is the primary location for proanthocyanidins and other phenolic compounds, contributing to the seed's color and protective properties. nih.gov The cotyledon, which serves as the primary food reserve for the embryo, contains significantly lower amounts.
In Stryphnodendron adstringens , the stem bark is the most utilized part for traditional medicine due to its high tannin content, which includes a significant concentration of prodelphinidins.
Factors Influencing Natural Variation and Content
The levels of this compound in plants are not static and can be influenced by a multitude of factors, leading to significant natural variation.
Genetic Factors: The genetic makeup of a plant is a primary determinant of its capacity to produce prodelphinidins. Different genotypes within the same species can exhibit considerable variation in their proanthocyanidin (B93508) content and composition. For example, studies on various faba bean (Vicia faba) genotypes have revealed significant differences in their total proanthocyanidin content. The table below illustrates the variation in total proanthocyanidin content among five different faba bean genotypes.
| Genotype | Origin | Seed Coat Color | Total Proanthocyanidin Content (mg/g) |
| PI252004 | Turkey | Purple | 0.271 ± 0.004 |
| PI430715 | Hungary | Brown | 0.220 ± 0.008 |
| PI614810 | USA | Brown | 0.201 ± 0.001 |
| PI284345 | Italy | Brown | 0.182 ± 0.006 |
| PI366039 | Argentina | Black | 0.162 ± 0.010 |
Environmental Factors: Environmental conditions play a crucial role in modulating the biosynthesis of secondary metabolites like prodelphinidins. Factors such as light intensity, temperature, water availability, and soil composition can all impact the concentration of these compounds. Plants often increase the production of phenolic compounds, including prodelphinidins, in response to stressors such as UV radiation, pathogen attack, and nutrient deficiency, as these compounds can act as protectants.
Processing Factors: The way a plant material is handled and processed after harvesting can significantly alter its prodelphinidin content. Thermal processing, such as boiling or canning, can lead to the degradation of these compounds. nih.gov On the other hand, certain processing techniques may enhance their extraction and bioaccessibility. The physical state of the food matrix and interactions with other components like proteins and carbohydrates can also influence the stability and availability of this compound. nih.gov
This compound in Food Matrices and Dietary Contexts (Academic Aspects)
From a nutritional standpoint, this compound is part of the complex mixture of dietary polyphenols consumed through plant-based foods. Its presence in the diet is linked to the consumption of fruits, legumes, and certain beverages.
The bioavailability of proanthocyanidins, including this compound, is generally considered to be low due to their polymeric nature. nih.gov Upon ingestion, these larger molecules are not readily absorbed in the small intestine. Instead, they travel to the colon, where they are metabolized by the gut microbiota into smaller phenolic acids and other metabolites. nih.gov These microbial metabolites can then be absorbed into the bloodstream and may be responsible for some of the systemic health effects attributed to proanthocyanidin consumption.
Biosynthesis, Metabolism, and Enzymatic Pathways
Prodelphinidin B1 Biosynthetic Routes in Plants
The formation of this compound, a dimeric proanthocyanidin (B93508), is a complex process originating from primary metabolic pathways and culminating in the specialized flavonoid biosynthetic pathway. This intricate network of biochemical reactions ensures the production of the necessary precursor molecules and their subsequent condensation.
The journey to this compound begins with the shikimate pathway , a fundamental route in plants and microorganisms for the biosynthesis of aromatic amino acids. pressbooks.pubusp.br This pathway provides the essential precursor, L-phenylalanine. nih.gov
From L-phenylalanine, the phenylpropanoid pathway is initiated. frontiersin.orgfrontiersin.org The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.govfrontiersin.org Subsequent hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) and ligation to Coenzyme A by 4-coumarate:CoA ligase (4CL) yields 4-coumaroyl-CoA, a critical branch-point metabolite. frontiersin.orgwikipedia.org
This molecule then enters the flavonoid biosynthetic pathway . wikipedia.org Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.orgmdpi.com Chalcone isomerase (CHI) then facilitates the stereospecific cyclization of the chalcone into the flavanone (B1672756), naringenin. frontiersin.orgmdpi.com Naringenin serves as a central precursor for various flavonoid classes, including the flavan-3-ols that constitute prodelphinidins. mdpi.com
Several key enzymes, whose expression is tightly regulated at the transcriptional level, are pivotal for directing the metabolic flow towards this compound synthesis. frontiersin.orgcabidigitallibrary.org
Flavanone 3-dioxygenase (F3H): This enzyme, also known as flavanone 3-hydroxylase, converts flavanones like naringenin into dihydroflavonols, such as dihydrokaempferol (B1209521). mdpi.comcdnsciencepub.com This is a crucial step for the formation of all subsequent flavan-3-ol (B1228485) precursors. mdpi.com
Flavonoid 3'-monooxygenase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These cytochrome P450 enzymes are critical for determining the hydroxylation pattern of the B-ring of the flavonoid skeleton. nih.gov F3'H hydroxylates dihydrokaempferol to produce dihydroquercetin (a precursor for procyanidins), while F3'5'H further hydroxylates dihydroquercetin or directly hydroxylates dihydrokaempferol to yield dihydromyricetin. cabidigitallibrary.orgnih.govnih.gov The expression of F3'5'H is essential for the synthesis of the tri-hydroxylated B-ring characteristic of prodelphinidins. cabidigitallibrary.orgnih.gov The relative expression levels of F3'H and F3'5'H genes often correlate with the ratio of procyanidins to prodelphinidins in plant tissues. cabidigitallibrary.orgresearchgate.net
Dihydroflavonol 4-reductase (DFR): DFR reduces dihydroflavonols (e.g., dihydromyricetin) to their corresponding leucoanthocyanidins (e.g., leucodelphinidin). mdpi.commdpi.com
Anthocyanidin Reductase (ANR) and Leucoanthocyanidin Reductase (LAR): These two enzymes represent the final steps in the synthesis of flavan-3-ol monomers, the building blocks of proanthocyanidins (B150500). mdpi.comnih.gov
LAR directly converts leucoanthocyanidins (flavan-3,4-diols) into 2,3-trans-flavan-3-ols, such as (+)-gallocatechin. mdpi.comnih.gov
ANR acts on anthocyanidins (formed from leucoanthocyanidins by anthocyanidin synthase/leucoanthocyanidin dioxygenase) to produce 2,3-cis-flavan-3-ols, such as (-)-epigallocatechin (B1671488). mdpi.comuniprot.orgresearchgate.net
The expression of these genes is often coordinated and regulated by a complex of transcription factors, including MYB, bHLH, and WD40 proteins, which respond to developmental and environmental cues. frontiersin.orgmdpi.com
The biosynthesis of flavonoids is a highly compartmentalized process, involving multiple organelles to facilitate the efficient and controlled production of these compounds. The initial enzymes of the phenylpropanoid and flavonoid pathways, including cytochrome P450 enzymes like C4H, F3'H, and F3'5'H, are often anchored to the cytoplasmic face of the endoplasmic reticulum (ER). nih.govnih.gov This localization is thought to create "metabolons," which are multi-enzyme complexes that channel substrates from one active site to the next, increasing efficiency and preventing the diffusion of reactive intermediates. nih.gov
While the synthesis of the flavan-3-ol precursors occurs on the ER, the final products, proanthocyanidins, are known to accumulate in the central vacuole. nih.govnih.gov This necessitates the transport of the monomeric units or early oligomers from their site of synthesis into the vacuole. Several transport mechanisms have been proposed, including the involvement of ATP-binding cassette (ABC) transporters and multidrug and toxic compound extrusion (MATE) transporters. frontiersin.orgnih.gov For instance, epicatechin, a flavan-3-ol, can be glycosylated, and this glycoside is then transported into the vacuole by a MATE transporter. nih.govnih.gov Vesicle trafficking, where flavonoids are enclosed in vesicles that bud off from the ER and fuse with the tonoplast (the vacuolar membrane), has also been suggested as a potential transport mechanism. mdpi.com This subcellular organization protects the rest of the cell from potentially reactive phenolic intermediates. oup.com
The precise mechanism by which flavan-3-ol monomers like (+)-gallocatechin and (-)-epigallocatechin polymerize to form prodelphinidins, including the specific B-type linkage of this compound, is still a subject of investigation and debate. mdpi.commdpi.com Two main models have been proposed:
Non-enzymatic (Chemical) Polymerization: This model suggests that under the acidic conditions of the vacuole, leucoanthocyanidins can dehydrate to form a highly reactive carbocation or quinone methide intermediate. nih.gov This electrophilic intermediate can then attack the nucleophilic C8 or C6 position of another flavan-3-ol unit, initiating polymerization. This process could continue, adding more units to form higher oligomers and polymers. oup.com
Enzymatic Polymerization: While a specific "polymerase" enzyme has not been definitively identified, there is evidence suggesting that certain enzymes may facilitate or control the condensation process. Laccases (LACs) and polyphenol oxidases (PPOs) have been implicated in the oxidative polymerization of flavan-3-ols. nih.govresearchgate.net For example, some laccases have been shown to catalyze the polymerization of flavan-3-ols and the conversion of B-type to A-type proanthocyanidins. researchgate.net The discovery of transporters that move specific flavan-3-ol precursors into the vacuole also supports a model of controlled, rather than random, assembly. nih.gov
It is possible that both enzymatic and non-enzymatic processes contribute to the final structure and size of the proanthocyanidin polymers found in plants. oup.com
Metabolism of this compound in Biological Systems
The transformation of this compound within biological systems is a critical area of research for understanding its bioavailability and biological activity.
In vitro and in silico studies provide valuable insights into how this compound might be metabolized. While specific studies focusing solely on the in vitro metabolism of this compound are limited, research on proanthocyanidins in general indicates that they undergo significant degradation and transformation.
Under simulated gastric and intestinal conditions, proanthocyanidin polymers can depolymerize into their constituent monomers and dimers, although this process is often inefficient. The stability of proanthocyanidins, including dimers like this compound, is known to be pH-dependent, with degradation increasing at lower pH values. nih.gov
The primary site of extensive proanthocyanidin metabolism is the colon, where the gut microbiota plays a crucial role. Gut bacteria can break down proanthocyanidins into smaller phenolic acids and other metabolites. These microbial-derived metabolites are typically more easily absorbed into the bloodstream than the original larger molecules.
In silico models, which use computational methods to predict metabolic pathways, can help to identify potential metabolites of this compound. These models predict that the compound would likely undergo cleavage of the interflavan bond, followed by further degradation of the resulting gallocatechin and epigallocatechin units by the gut microbiota. The resulting smaller phenolic compounds, such as phenylvalerolactones and various phenolic acids, are the metabolites most likely to be absorbed and exert systemic biological effects.
Table of Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. frontiersin.org |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to 4-coumaric acid. frontiersin.org |
| 4-coumarate:CoA ligase | 4CL | Activates 4-coumaric acid to 4-coumaroyl-CoA. frontiersin.org |
| Chalcone synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form chalcone. frontiersin.org |
| Chalcone isomerase | CHI | Isomerizes chalcone to flavanone. frontiersin.org |
| Flavanone 3-dioxygenase | F3H | Hydroxylates flavanones to dihydroflavonols. mdpi.com |
| Flavonoid 3',5'-hydroxylase | F3'5'H | Catalyzes 3',5'-hydroxylation of the B-ring, leading to prodelphinidin precursors. cabidigitallibrary.orgnih.gov |
| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins. mdpi.com |
| Leucoanthocyanidin Reductase | LAR | Converts leucoanthocyanidins to 2,3-trans-flavan-3-ols (e.g., gallocatechin). mdpi.com |
| Anthocyanidin Reductase | ANR | Converts anthocyanidins to 2,3-cis-flavan-3-ols (e.g., epigallocatechin). mdpi.com |
Formation of Metabolites and Derivatives
The microbial catabolism of this compound in the colon results in the formation of a variety of low molecular weight phenolic compounds. frontiersin.org This enzymatic breakdown by gut microflora cleaves the complex polymeric structure into simpler, absorbable molecules. The primary metabolites identified from the degradation of B-type proanthocyanidins include various phenolic acids and valerolactones. mdpi.comnih.gov
The degradation process typically involves the cleavage of the interflavan bond and subsequent fission of the heterocyclic C-ring of the flavan-3-ol units. This process yields smaller aromatic compounds that reflect the hydroxylation pattern of the original molecule. For this compound, which is composed of (epi)gallocatechin units featuring a trihydroxylated B-ring, the resulting metabolites are expected to retain this feature.
Common metabolites identified after the fermentation of B-type procyanidins (structurally similar to prodelphinidins but with a dihydroxylated B-ring) include 5-(3',4'-dihydroxyphenyl)-γ-valerolactone and 2-(3',4'-dihydroxyphenyl)acetic acid. nih.govwur.nl Based on this, the degradation of this compound is anticipated to yield corresponding trihydroxylated versions of these metabolites, such as 5-(3',4',5'-trihydroxyphenyl)-γ-valerolactone. Other general metabolites resulting from proanthocyanidin degradation by human gut microbiota include benzoic acid, 2-phenylacetic acid, 3-phenylpropionic acid, and various hydroxyphenylacetic and hydroxyphenylpropionic acids. nih.gov These absorbed metabolites may undergo further phase II metabolism in the colonocytes or liver, resulting in glucuronide, methyl, and sulfate (B86663) derivatives before entering circulation. frontiersin.org
Table 2: Major Metabolites from Microbial Degradation of B-Type Proanthocyanidins
| Metabolite Class | Specific Compound | Precursor/Source |
|---|---|---|
| Phenylvalerolactones | 5-(3',4'-dihydroxyphenyl)-γ-valerolactone | A dominant metabolite from procyanidin (B600670) B1 and B2 degradation. mdpi.comnih.gov |
| 5-(3'-hydroxyphenyl)-γ-valerolactone | Metabolite of epicatechin, catechin (B1668976), and procyanidin B2. nih.gov | |
| Phenylacetic Acids | 2-(3',4'-dihydroxyphenyl)acetic acid | Found in ferments of procyanidin B2, A2, and apple/cranberry PACs. nih.gov |
| 2-(3'-hydroxyphenyl)acetic acid | Common metabolite from various procyanidins. nih.gov | |
| 2-(4'-hydroxyphenyl)acetic acid | Common metabolite from various procyanidins. nih.gov | |
| Phenylpropionic Acids | 3-(3'-hydroxyphenyl)propionic acid | Common metabolite from various procyanidins. nih.gov |
| Simple Phenolic Acids | Benzoic Acid | Common metabolite from various procyanidins. nih.gov |
Advanced Methodologies for Isolation, Purification, and Characterization
Extraction and Isolation Techniques
The initial step in obtaining Prodelphinidin B1 involves its extraction from plant matrices. The efficiency and selectivity of this process are paramount to maximizing yield and simplifying subsequent purification steps.
Optimization Strategies for Yield and Purity
The extraction of prodelphinidins, including this compound, is significantly influenced by several experimental parameters. The optimization of these factors is crucial for achieving high yields and purity. Key variables include the choice of solvent, acid concentration, extraction temperature, and duration.
Solvent Selection: The composition of the extraction solvent is a primary determinant of extraction efficiency. Due to the polar nature of proanthocyanidins (B150500), aqueous organic solvents are commonly used. nih.govnih.gov Acetone-water mixtures have been shown to be particularly effective for extracting prodelphinidins. For instance, a study on bayberry leaves found that an acetone (B3395972) concentration of 56.93% was optimal for maximizing the yield of prodelphinidins. nih.gov Methanol-water mixtures are also frequently employed, with a 60% hydromethanolic solution demonstrating high efficiency for the extraction of dimeric procyanidins. nih.govmdpi.com The use of water in these mixtures helps in the desorption of proanthocyanidins from the plant matrix. nih.govmdpi.com
Acid Concentration: The addition of a small amount of acid to the extraction solvent can enhance the extraction of proanthocyanidins. However, this must be carefully managed, as the interflavan bond in proanthocyanidins is sensitive to acid, and excessive acidity can lead to structural modifications. nih.gov A 60% hydromethanolic mixture containing 1% formic acid has been identified as an effective method for procyanidin (B600670) extraction. mdpi.com
Temperature: Extraction temperature plays a complex role. For oligomeric prodelphinidins, yields tend to increase with temperature up to a certain point (e.g., 75°C), after which they may decrease. jst.go.jp In contrast, the extraction of polymeric prodelphinidins appears to be favored by higher temperatures. jst.go.jp An optimized temperature of 50°C was reported for the extraction of prodelphinidins from bayberry leaves. nih.gov The selection of an optimal temperature often involves a trade-off between extraction efficiency and the potential for thermal degradation of the target compounds.
Time: The duration of the extraction process also impacts the yield. An optimal extraction time of approximately 32 minutes was determined for prodelphinidins from bayberry leaves using response surface methodology. nih.gov Kinetic studies on cocoa bean shell extraction showed that while higher temperatures initially increased procyanidin yields, the content decreased after 30 minutes, suggesting potential degradation or changes in the matrix-solute interaction over time. mdpi.com
The interplay of these factors necessitates a systematic approach to optimization. Response surface methodology (RSM) is a powerful statistical tool used to model and optimize the extraction process by evaluating the effects of multiple variables simultaneously. nih.gov
Table 1: Optimized Extraction Parameters for Prodelphinidins from Bayberry Leaves
| Parameter | Optimal Value |
|---|---|
| Acetone Concentration | 56.93% |
| Extraction Time | 31.98 min |
| Solid–Liquid Ratio | 1:44.52 |
| Temperature | 50.00 °C |
Data derived from a study utilizing response surface methodology to maximize prodelphinidin yield. nih.gov
Chromatographic Purification Approaches
Following extraction, crude extracts contain a complex mixture of compounds, requiring sophisticated chromatographic techniques to isolate this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification of proanthocyanidins. nih.govnih.gov Reversed-phase HPLC, often using C18 columns, is widely employed for separating these compounds based on their hydrophobicity. nih.govacs.org The mobile phase typically consists of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol (B129727), often with a small percentage of acid (e.g., formic acid) to improve peak shape. nih.gov Normal-phase HPLC is also utilized, which can separate proanthocyanidins based on their degree of polymerization. csic.es
Gel Filtration Chromatography: Also known as size-exclusion chromatography (SEC), this method separates molecules based on their size. lcms.cz It has been successfully used for the fractionation of proanthocyanidins, separating dimers, trimers, and higher polymers. acs.orgnih.gov Sephadex LH-20 and Superdex 75 are common stationary phases used for this purpose, with methanol or aqueous acetone as the mobile phase. acs.orgnih.gov
Flash Chromatography: Flash chromatography is a medium-pressure liquid chromatography technique that offers a faster and more economical alternative to preparative HPLC for purifying large quantities of material. chromatographytoday.comiajpr.comchromtech.com It utilizes disposable cartridges packed with a stationary phase, such as silica (B1680970) gel, and is particularly useful for initial purification steps. iajpr.comchromtech.com
Open Column Chromatography: Traditional open column chromatography, while more time-consuming, remains a valuable tool for the preliminary fractionation of extracts. chromtech.com Silica gel is a common stationary phase, and this method can be used to enrich fractions with proanthocyanidins before further purification by more advanced techniques like HPLC. nih.gov
The combination of these chromatographic methods, often in a multi-step process, is typically required to achieve the high purity of this compound necessary for detailed structural and biological studies.
Structural Elucidation and Advanced Spectroscopic Analysis
Once isolated, the definitive identification and structural characterization of this compound rely on a suite of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex natural products like this compound. core.ac.ukweebly.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the connectivity and stereochemistry of the molecule.
1D-NMR: ¹H-NMR provides information about the number and chemical environment of protons, while ¹³C-NMR reveals the carbon skeleton of the molecule. core.ac.ukemerypharma.com For prodelphinidins, specific signals in the ¹³C-NMR spectrum can indicate the presence of prodelphinidin units versus procyanidin units. uliege.be
Reverse 2D-NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial. HSQC correlates protons with their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. core.ac.ukresearchgate.netresearchgate.net These experiments are fundamental in piecing together the molecular structure. The relative stereochemistry of the flavan-3-ol (B1228485) units can also be investigated using NMR. For instance, differences in the chemical shifts of C-2 and C-3 can help distinguish between 2,3-cis and 2,3-trans configurations. uliege.be A phenomenon known as atropisomerism, caused by restricted rotation around the interflavan bond, can lead to complex NMR spectra at room temperature. Recording NMR data at low temperatures can resolve this issue, providing clearer spectra for structural assignment. nih.gov
Table 2: Representative ¹³C-NMR Chemical Shifts (ppm) for Procyanidin B1
| Carbon | Upper Unit | Terminal Unit |
|---|---|---|
| C-2 | 82.4 | 77.2 |
| C-3 | 68.6 | 73.3 |
| C-4 | 37.2 | 29.8 |
| C-4a | 97.1 | 101.4 |
| C-5 | 155.7 | 157.8 |
| C-6 | 96.4 | 96.0 |
| C-7 | 156.2 | 157.8 |
| C-8 | 107.9 | 93.3 |
| C-8a | 154.0 | 158.5 |
Note: These values are for Procyanidin B1, a closely related compound, and serve as an illustrative example of the type of data obtained from ¹³C-NMR. Data recorded in CD3OD. figshare.com
Mass Spectrometry (MS) Techniques
Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of this compound, confirming its identity and offering clues about its structure.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique commonly coupled with HPLC (HPLC-ESI-MS) for the analysis of proanthocyanidins. nih.govnih.gov It allows for the determination of the molecular weight of the eluted compounds. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is particularly useful for the analysis of larger proanthocyanidin (B93508) oligomers and polymers. nih.govreading.ac.ukresearchgate.net It tends to produce singly charged ions, which simplifies spectral interpretation compared to ESI-MS where multiply charged ions can occur. researchgate.net This technique has been successfully used to identify prodelphinidins in various plant extracts. researchgate.net
Quadrupole Time-of-Flight (Q-ToF) Detection: When coupled with MS, Q-ToF detectors provide high-resolution and accurate mass measurements, which aids in the confident determination of the elemental composition of the analyte and its fragments. dntb.gov.ua
Other Spectroscopic Methods
In addition to NMR and MS, other spectroscopic techniques contribute to the characterization of this compound.
UV-Visible Spectroscopy: UV-Vis spectroscopy is often used for the detection and quantification of proanthocyanidins during chromatographic separation. acs.org Proanthocyanidins typically exhibit an absorption maximum around 280 nm. nih.gov Changes in the UV-Vis absorption spectrum can also indicate interactions between the compound and other molecules. researchgate.netajol.info
Fluorescence Spectroscopy: Fluorescence spectroscopy can be used to study the intrinsic fluorescence of prodelphinidins and how it is affected by their environment or interactions with other molecules, providing insights into binding mechanisms. researchgate.netjascoinc.com
Analytical Quantification Methods
The accurate quantification of this compound and other proanthocyanidins (PACs) is essential for understanding their distribution in natural sources and for quality control in related industries. Due to the structural complexity and diversity of PACs, a variety of analytical methods have been developed and are employed. These range from chromatographic techniques that separate individual oligomers to spectrophotometric assays that measure total PAC content.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual proanthocyanidin oligomers, including this compound. The choice of stationary phase and detector is critical for achieving accurate and sensitive analysis.
Normal-phase (NP) HPLC is particularly effective for separating PACs based on their degree of polymerization. researchgate.net This method can separate oligomers up to decamers, allowing for detailed characterization of complex mixtures. researchgate.net For detection, Ultraviolet (UV) detectors are commonly used, typically monitoring at a wavelength of 280 nm. oiv.int However, for enhanced sensitivity and selectivity, fluorescence detection (FLD) is often preferred. FLD can reduce interfering signals from other compounds present in complex matrices like food and beverage samples. researchgate.net A study on grape canes utilized a C18 core-shell column with a diode array detector (DAD) and a fluorescence (FL) detector connected in series for the simultaneous quantification of proanthocyanidins and other phenolics. nih.gov This setup successfully quantified a prodelphinidin dimer, demonstrating the method's capability. nih.gov
Reversed-phase (RP) HPLC, often using C18 columns, is also employed, particularly for the analysis of smaller PACs, including monomers, dimers, and trimers. researchgate.net Coupling HPLC systems with mass spectrometry (MS) provides an even more powerful tool, allowing for the identification of specific oligomers based on their mass-to-charge ratio. researchgate.net HPLC-MS can be used to identify prodelphinidins and their galloylated derivatives in various samples. researchgate.net An HPLC method with an electrospray ionization (ESI) interface and a triple quadrupole mass spectrometric detector (MS/MS) has been developed to identify various PACs, including two prodelphinidin dimers. nih.gov
| HPLC Method | Stationary Phase | Detector(s) | Application | Reference |
| Normal-Phase HPLC | Silica | FLD, UV, MS | Separation of PAC oligomers by degree of polymerization. | researchgate.net |
| Reversed-Phase HPLC | C18 | DAD, FL, MS/MS | Quantification of prodelphinidin dimers and other PACs in grape canes. | nih.gov |
| Reversed-Phase HPLC | C18 | DAD | Quantification of monomeric to trimeric PACs. | researchgate.net |
| HPLC | Eclipse Plus C-18 | Spectrophotometric (280 nm), ESI-Q-TOF | Characterization of procyanidin/prodelphinidin subclass tannins. | oiv.int |
Spectrophotometric Assays (e.g., HCl-butanol-acetone-iron (HBAI) assay, DMAC assay)
Spectrophotometric assays provide a simpler and more rapid means of quantifying total proanthocyanidin content compared to chromatography.
The HCl-butanol-acetone-iron (HBAI) assay is a colorimetric method based on the acid-catalyzed depolymerization of PACs in the presence of heat. This reaction cleaves the interflavanoid bonds, converting the flavan-3-ol units into their corresponding anthocyanidins (e.g., delphinidin (B77816) from prodelphinidins and cyanidin (B77932) from procyanidins). The concentration is then determined by measuring the absorbance of the resulting colored solution. An optimized HBAI assay involves heating samples at 70°C for 3 hours in a reagent containing 5% concentrated HCl, 50% acetone, 42% n-butanol, and iron. nih.gov The inclusion of acetone has been shown to enhance the solubilization and yield of anthocyanidins from plant material, leading to more accurate quantification of both procyanidin- and prodelphinidin-based tannins. researchgate.netresearchgate.netnih.gov Studies have shown this method can provide comparable estimates of total condensed tannins for most prodelphinidin-rich samples. nih.gov
The 4-dimethylaminocinnamaldehyde (DMAC) assay is another widely used spectrophotometric method. It is considered relatively specific for PACs and relies on the reaction between the DMAC reagent and the terminal units of PAC chains, forming a blue-green chromophore with a maximum absorbance around 640 nm. wisc.edu This specificity is advantageous as it avoids interference from anthocyanins that can affect other assays. wisc.edu The DMAC method has been validated in multi-laboratory studies for quantifying PACs in cranberry products, demonstrating its utility as a simple and robust assay for total PACs. researchgate.netregulations.gov However, its accuracy can be limited when comparing different food types with varying PAC structures and polymer lengths. regulations.gov
| Assay | Principle | Reagents | Key Advantages | Reference |
| HBAI Assay | Acid-catalyzed depolymerization of PACs to colored anthocyanidins. | Hydrochloric acid, butanol, acetone, iron salt. | Measures total PACs (soluble and insoluble); acetone enhances yield. | nih.govresearchgate.netresearchgate.net |
| DMAC Assay | Colorimetric reaction with terminal flavan-3-ol units of PACs. | 4-dimethylaminocinnamaldehyde, acidified ethanol. | Simple, rapid, robust, and specific to PACs; avoids anthocyanin interference. | researchgate.netregulations.govnih.govresearchgate.net |
Method Validation and Standardization in Research
Despite the availability of various quantification methods, a lack of standardized procedures presents a significant challenge in proanthocyanidin research, leading to highly variable results between studies. nih.gov The validation of analytical methods is crucial to ensure the reliability and reproducibility of data.
Method validation involves assessing several key parameters, including linearity, range, precision, accuracy, and recovery. For instance, a single-laboratory validation of the DMAC method for quantifying total PACs in cranberry products showed excellent linearity with correlation coefficients (r²) >0.99, high recoveries (97.1% and 99.1%), and low relative standard deviations (RSDs) for repeatability (<2.7%) and reproducibility (<1.6%). researchgate.net A multi-laboratory validation of the same method demonstrated good within-laboratory precision (mean RSD of 4.1%) but higher between-laboratory variability (mean RSD of 16.9%), highlighting the challenges in achieving inter-laboratory consistency. researchgate.netregulations.gov
Similarly, HPLC methods require rigorous validation. An HPLC-FLD method developed for procyanidin quantification was validated for precision, accuracy, recovery, and matrix effect to confirm the reliability of the procedure. nih.gov For spectrophotometric assays like the HBAI method, accurate quantification necessitates the use of purified CT standards sourced from the specific tissue being analyzed to account for structural differences. nih.govresearchgate.net The ongoing efforts to develop and validate standardized methods are essential for advancing the field and enabling meaningful comparisons of PAC content across different studies and materials.
Chemical Synthesis and Derivatization
Total Synthesis of Prodelphinidin B1 and Analogues
The total synthesis of this compound, a dimer composed of an epigallocatechin and a gallocatechin unit, represents a significant challenge due to the molecule's multiple stereocenters and reactive phenolic hydroxyl groups. The first total syntheses of this compound were achieved through carefully orchestrated strategies involving the coupling of flavan-3-ol-derived precursors. nii.ac.jpnii.ac.jpresearchgate.net
The cornerstone of this compound synthesis is the Lewis acid-mediated intermolecular condensation between a flavan-3-ol (B1228485) nucleophile and a flavan-3-ol electrophile. nii.ac.jpresearchgate.netlongdom.org This key step constructs the characteristic C4-C8 interflavan bond. The mechanism involves the activation of a C4-leaving group on the electrophile by a Lewis acid, generating a stabilized benzylic carbocation or equivalent intermediate at the C4 position. This electrophilic species is then attacked by the electron-rich A-ring of the nucleophile, typically at the C8 position, to form the dimer. mdpi.commdpi.com
The choice of Lewis acid is critical for the success of the condensation, influencing both yield and stereoselectivity. researchgate.net Researchers have explored various Lewis acids for this transformation. For the synthesis of the this compound skeleton, ytterbium triflate (Yb(OTf)₃) was found to be effective, affording the condensed product in a 66% yield. nii.ac.jp Other Lewis acids, such as silver tetrafluoroborate (B81430) (AgBF₄), have also been successfully employed in the synthesis of related prodelphinidin and procyanidin (B600670) dimers. nii.ac.jpresearchgate.net The efficiency of the condensation can also depend on the nature of the leaving group at the C4 position of the electrophile; for instance, a 4-(2”-ethoxyethoxy) derivative proved to be a competent electrophile precursor. nii.ac.jp
Table 1: Lewis Acids in Prodelphinidin Condensation Reactions
A summary of various Lewis acids and their application in the synthesis of this compound and related compounds.
| Lewis Acid | Application/Observation | Source(s) |
|---|---|---|
| Ytterbium(III) triflate (Yb(OTf)₃) | Effectively mediated condensation of a gallocatechin nucleophile and an epigallocatechin electrophile to form the this compound skeleton. Also effective for procyanidin C1 synthesis. | nii.ac.jpresearchgate.net |
| Silver tetrafluoroborate (AgBF₄) | Gave good yield for epigallocatechin self-condensation (Prodelphinidin B2 skeleton). Also effective for procyanidin C2 synthesis. | nii.ac.jpresearchgate.net |
| Silver triflate (AgOTf) | Used in the synthesis of a prodelphinidin trimer. | researchgate.net |
| Tin(IV) chloride (SnCl₄) | Used for intermolecular condensation in the synthesis of catechin (B1668976) and epicatechin dimers. | researchgate.netmdpi.com |
| Titanium(IV) chloride (TiCl₄) | Used to condense protected epicatechin units to form the procyanidin B2 skeleton. | acs.org |
Controlling the stereochemistry at the newly formed C4-C8 linkage is a paramount challenge in proanthocyanidin (B93508) synthesis. The desired stereochemistry for this compound is (4β, 8). The stereochemical outcome of the condensation reaction is influenced by several factors, including the inherent stereochemistry of the precursor units, the choice of Lewis acid, and the reaction conditions. researchgate.net
For example, in related syntheses, high levels of stereoselectivity have been achieved by conducting the condensation at low temperatures, such as -78°C, with specific Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net The use of protected intermediates allows for the separation of diastereomers using standard chromatographic techniques on nonpolar, non-sensitive compounds before the final deprotection step. acs.org The synthesis of various procyanidin and prodelphinidin dimers has been achieved stereoselectively, yielding specific isomers like B1, B2, B3, and B4. researchgate.netresearchgate.net This control is crucial as the biological activity of these oligomers is often highly dependent on their specific stereoconfiguration.
A significant hurdle in prodelphinidin synthesis is the limited commercial availability and high cost of the starting materials, (+)-gallocatechin and (-)-epigallocatechin (B1671488). nii.ac.jp Consequently, efficient methods for their preparation or the synthesis of their protected derivatives are essential. These precursors are flavan-3-ols, which are biosynthesized in plants from dihydroflavonols like dihydromyricetin. mdpi.com
Synthetic strategies typically begin with the protection of the numerous phenolic hydroxyl groups of a more readily available flavan-3-ol, such as (+)-catechin, before further chemical manipulation. acs.org The synthesis of the required nucleophile and electrophile units involves several steps:
Nucleophile Preparation : The nucleophile is typically a flavan-3-ol derivative where the phenolic hydroxyl groups are protected, often with benzyl (B1604629) groups. For the synthesis of this compound, a protected gallocatechin derivative serves as the nucleophile. nii.ac.jp
Electrophile Preparation : The electrophile is a flavan-3-ol derivative that has been modified to introduce a leaving group at the C4 position. A common method involves the oxidative modification at the C4 position using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of an alcohol, such as 2-ethoxyethanol, which traps the intermediate and installs a C4-alkoxy group. researchgate.netmdpi.com For the synthesis of this compound, a protected epigallocatechin derivative is converted into the C4-functionalized electrophile. nii.ac.jp
Table 2: Key Precursor Building Blocks for this compound Synthesis
The essential nucleophilic and electrophilic components used in the Lewis acid-mediated condensation to form the this compound backbone.
| Precursor Type | Chemical Description | Role in Synthesis | Source(s) |
|---|---|---|---|
| Nucleophile | Perbenzylated (+)-gallocatechin derivative. | Provides the electron-rich A-ring (at C8) for the key condensation reaction. This unit becomes the upper flavan-3-ol in the final structure. | nii.ac.jpresearchgate.net |
| Electrophile | Perbenzylated (-)-epigallocatechin derivative with a C4-alkoxy leaving group (e.g., 4-(2”-ethoxyethoxy)). | Provides the electrophilic C4 carbon for forming the interflavan bond. This unit becomes the lower flavan-3-ol. | nii.ac.jpresearchgate.net |
Chemical Modifications and Derivatization Studies
To explore structure-activity relationships and create novel compounds, synthetic prodelphinidins can be chemically modified. The most common modifications involve the phenolic hydroxyl groups or the C3-hydroxyl group.
Galloylation, the esterification of hydroxyl groups with gallic acid, is a common modification in natural proanthocyanidins (B150500) that can significantly impact biological activity. Synthetic strategies allow for the precise placement of galloyl groups. The synthesis of galloylated prodelphinidin derivatives involves the acylation of a protected dimer. researchgate.net For instance, a fully benzylated procyanidin dimer has been acylated using tri-O-benzylgalloyl chloride. acs.org Subsequent removal of all benzyl protecting groups via hydrogenolysis yields the desired procyanidin digallate. acs.org This same strategy is applicable to this compound, allowing for the synthesis of specific galloylated isomers that would be difficult to isolate from natural sources.
Protecting group chemistry is fundamental to the synthesis of complex molecules like this compound. organic-chemistry.org Due to the high reactivity of the multiple phenolic hydroxyl groups, they must be temporarily masked to prevent unwanted side reactions during the key condensation and modification steps. mdpi.com
Benzyl (Bn) ethers are the most commonly used protecting groups for the phenolic hydroxyls in proanthocyanidin synthesis. mdpi.comacs.org They are typically installed using benzyl bromide (BnBr) in the presence of a weak base like potassium carbonate (K₂CO₃). mdpi.com Benzyl ethers are advantageous because they are stable to a wide range of reaction conditions, including those used for the Lewis acid-mediated condensation.
The final and crucial step of the total synthesis is the global deprotection to remove all benzyl groups and reveal the natural product. This is most often accomplished by catalytic hydrogenolysis, using hydrogen gas (H₂) and a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). acs.orgmdpi.com This step must be performed carefully to avoid degradation of the target molecule. The use of an orthogonal protecting group strategy, where different types of protecting groups that can be removed under different conditions are used, allows for more complex and selective manipulations. organic-chemistry.org
Table 3: Common Protecting Group Strategies in Prodelphinidin Synthesis
An overview of protecting groups used to mask reactive hydroxyl functions during synthesis.
| Protecting Group | Functional Group Protected | Protection Reagents | Deprotection Method | Source(s) |
|---|---|---|---|---|
| Benzyl (Bn) | Phenolic Hydroxyls | Benzyl bromide (BnBr), K₂CO₃ | Catalytic Hydrogenolysis (H₂, Pd(OH)₂/C) | mdpi.comacs.orgmdpi.com |
| Acetyl (Ac) | Aliphatic/Phenolic Hydroxyls | Acetic anhydride, pyridine | Base-mediated hydrolysis (e.g., K₂CO₃, MeOH) | mdpi.comacs.org |
Formation of Higher Oligomers and Polymers
This compound, as a B-type proanthocyanidin dimer, represents a fundamental building block in the formation of more complex, higher-order oligomeric and polymeric structures. These larger molecules, often referred to as condensed tannins, are synthesized in nature and can also be formed through chemical reactions. The process of polymerization involves the sequential addition of flavan-3-ol units, such as (+)-gallocatechin and (-)-epigallocatechin, which are the constituent monomers of prodelphinidins.
The formation of these polymers occurs through the creation of interflavan bonds, which are typically C-C bonds linking the C4 position of one flavan-3-ol unit (the extender unit) to the C8 or C6 position of another (the terminal or subsequent unit). rsc.orgichem.md This results in linear or branched chains with varying degrees of polymerization (DP). The structural diversity of these polymers arises from the different monomer units, the position of the interflavan bond, and the stereochemistry at the chiral centers. nih.gov While naturally occurring proanthocyanidins can be highly complex mixtures, synthetic strategies aim to control the regioselectivity and stereoselectivity of the polymerization process. mdpi.com
Acid-catalyzed condensation is a primary method for synthesizing proanthocyanidin oligomers. This approach typically involves the reaction of a flavan-3-ol nucleophile with an electrophilic C4 carbocation generated from another flavan-3-ol unit or a flavan-3,4-diol. semanticscholar.org The use of Lewis acids as catalysts has been instrumental in improving the stereoselectivity of these reactions. mdpi.commdpi.com For instance, Lewis acids like silver tetrafluoroborate (AgBF₄) can activate C4-thioether derivatives of flavan-3-ols under neutral conditions to generate the interflavan bond, offering better control over the oligomerization level compared to classical acid-catalyzed methods which can lead to an equilibrium mixture of products. mdpi.com While the synthesis of high-molecular-mass polymers remains challenging due to factors like catalyst deactivation, methods for producing medium-sized oligomers have been refined. acs.orgpsu.edu
Table 1: Synthetic Approaches to Proanthocyanidin Oligomers
| Electrophile (Extender Unit Precursor) | Nucleophile (Starter Unit) | Catalyst/Activator | Key Findings | Reference |
|---|---|---|---|---|
| 3-O-acetyl-4-[(2-benzothiazolyl)thio]-5,7,3',4'-tetra-O-benzylepicatechin | 5,7,3',4'-tetra-O-benzylepicatechin | Silver tetrafluoroborate (AgBF₄) | Yielded protected trimeric, tetrameric, and pentameric procyanidins with all-4β,8-interflavan linkages. Yields decreased with increasing oligomer size. | acs.org |
| 5,7,3',4'-tetra-O-benzylated-(+)-catechin derivative | 7,3',4'-tri-O-TBDMS-(+)-catechin derivative linked via azelaic acid | Tin(IV) chloride (SnCl₄) | Achieved the first complete regioselective synthesis of a 4-6-linked procyanidin dimer (Procyanidin B6) via intramolecular condensation. | mdpi.com |
| Protected gallocatechin electrophile | Protected catechin and/or gallocatechin nucleophile | Lewis Acid (e.g., TMSOTf) | Lewis acid-mediated equimolar condensations are a key step for the total synthesis of prodelphinidin trimers like Prodelphinidin C2. | semanticscholar.org |
The characterization of prodelphinidin polymers relies on a combination of spectroscopic and degradative techniques. Nuclear Magnetic Resonance (NMR), particularly 13C-NMR, provides crucial information on the average stereochemistry of the monomer units, the ratio of procyanidin to prodelphinidin units in hetero-polymers, and an estimation of the number-average molecular weight by comparing signals from the monomeric and terminal units. rsc.orgnih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful tool for analyzing the degree of polymerization and the composition of oligomer chains, capable of detecting polymers of up to undecamers and higher. nih.govresearchgate.net
Degradative methods, such as thiolysis and phloroglucinolysis, are widely used for detailed structural analysis. scienceopen.comnih.gov In thiolysis, the polymer is treated with an acid catalyst in the presence of a thiol, like benzyl mercaptan or toluene-α-thiol. scienceopen.comsanddorn.net This reaction cleaves the interflavan bonds, releasing the terminal unit as a free flavan-3-ol and the extension units as thioether adducts. scienceopen.com Subsequent analysis of these products by HPLC allows for the calculation of the mean degree of polymerization (mDP) and the determination of the subunit composition. sanddorn.netnih.gov
Table 2: Characterization of Naturally Occurring Prodelphinidin Polymers
| Source | Mean Degree of Polymerization (mDP) | Subunit Composition & Key Structural Features | Reference |
|---|---|---|---|
| Sea Buckthorn (Hippophae rhamnoides) Seed | 4.5 to 31.6 across fractions | High proportion of prodelphinidins (51.4% to 88.5%). Extension units were 81.9% prodelphinidin type; terminal units were 56.1% gallocatechin. | sanddorn.net |
| White Clover (Trifolium repens) Flowers | ~5.8 | Polymers consisted exclusively of gallocatechin and epigallocatechin units. Epigallocatechin was the more abundant extender unit. | nih.gov |
| Grape (Vitis vinifera) Skin | 9.3 to 73.8 across fractions (average 34.9) | Contains both procyanidin and prodelphinidin units. Highly polymerized forms are prevalent. | nih.gov |
| Lithocarpus glaber Leaves | Up to 11 (undecamer) detected by MALDI-TOF MS | High prodelphinidin content (72.4%) with a greater proportion of 2,3-cis (epigallocatechin-like) configuration. | nih.gov |
Mechanistic Studies of Prodelphinidin B1 Bioactivity in Vitro and Cellular Level
Molecular Interactions with Biological Macromolecules
The bioactivity of Prodelphinidin B1 at the molecular level is rooted in its ability to interact with and modulate the function of key biological macromolecules. These interactions are largely dictated by its chemical structure, which features multiple hydroxyl groups and a dimeric flavan-3-ol (B1228485) backbone.
This compound and related proanthocyanidins (B150500) exhibit a notable affinity for various proteins, leading to conformational changes that can alter protein function. This is particularly evident in their interactions with enzymes and salivary proteins.
Protein Tyrosine Phosphatase-1B (PTP1B): While direct binding studies on this compound with PTP1B are limited, research on the closely related procyanidin (B600670) B1 (PB1) provides significant insights. Spectroscopic and molecular docking studies have shown that PB1 forms a complex with PTP1B, with a binding constant (K_S) of 4.06 × 10² L·mol⁻¹. researchgate.net This interaction is spontaneous and primarily driven by hydrophobic forces. researchgate.net The binding of procyanidins like PB1 induces conformational changes in the secondary structure of PTP1B, which is directly linked to a decrease in the enzyme's activity. researchgate.net Given the structural similarities, a comparable binding mechanism is anticipated for this compound, which also possesses a hydrophobic backbone and numerous hydroxyl groups capable of forming hydrogen bonds.
Salivary Proteins: The interaction between proanthocyanidins, including prodelphinidins, and salivary proteins is a well-documented phenomenon, primarily associated with the sensory perception of astringency. mdpi.com These compounds have a high affinity for proline-rich proteins (PRPs) in saliva. researchgate.net The binding is mediated by a combination of hydrophobic interactions and hydrogen bonds. researchgate.netmdpi.com Studies on various procyanidins have shown that this interaction can lead to significant conformational changes in the proteins, causing them to adopt less extended structures and eventually leading to their precipitation. researchgate.net Research on cider polyphenols, which include prodelphinidins, showed that higher proportions of prodelphinidins were correlated with a decrease in the apparent α-helix content of bovine serum albumin (BSA), indicating a significant alteration of protein conformation. researchgate.net This interaction is not only crucial for sensory properties but may also represent a defense mechanism, as the binding of tannins by salivary proteins can prevent their interaction with digestive enzymes. researchgate.net
This compound's ability to bind proteins directly translates into the inhibition of various enzymes, a key aspect of its bioactivity.
PTP1B and Protein Phosphatases: As a critical negative regulator in insulin (B600854) signaling pathways, PTP1B is a major target for therapeutic intervention in type 2 diabetes. mdpi.comnih.gov Kinetic analysis of the structurally similar procyanidins B1 and B2 revealed that they inhibit PTP1B activity through a mixed-mode of reversible inhibition. researchgate.net This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, interfering with the catalytic process.
α-Glucosidase: This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. scielo.brms-editions.cl Proanthocyanidins are recognized as potent inhibitors of α-glucosidase. researchgate.netjapsonline.com For instance, an oligomeric proanthocyanidin (B93508) complex from avocado seed was found to be a strong competitive inhibitor of α-glucosidase, with an IC50 value of 0.1 µg/mL, significantly more potent than the drug acarbose. researchgate.net Another related compound, procyanidin B3, showed an IC50 value of 40.05 µg/mL against the enzyme. japsonline.com These findings suggest that this compound likely shares this inhibitory activity, contributing to potential antidiabetic effects.
Trypsin: Proanthocyanidins have been shown to inhibit trypsin, a key digestive protease. researchgate.net The inhibitory strength is influenced by structural characteristics such as the degree of polymerization and the number of phenolic hydroxyl groups. researchgate.netresearchgate.net Studies on proanthocyanidins from faba beans, which include prodelphinidins, demonstrated trypsin inhibitory activity that was remarkably affected by the number of hydroxyl groups and the stereochemistry of the constituent units. researchgate.net This suggests that this compound, with its tri-hydroxylated B-ring, would be an effective trypsin inhibitor.
| Compound/Extract | Target Enzyme | Inhibition Type | IC50 Value | Source |
|---|---|---|---|---|
| Procyanidin B1/B2 | PTP1B | Mixed Reversible | Not Specified | researchgate.net |
| Avocado Seed Oligomeric Proanthocyanidin Complex | α-Glucosidase | Competitive | 0.1 µg/mL | researchgate.net |
| Procyanidin B3 | α-Glucosidase | Not Specified | 40.05 µg/mL | japsonline.com |
| Faba Bean Proanthocyanidins (including Prodelphinidins) | Trypsin | Not Specified | Activity Demonstrated | researchgate.net |
Cellular Signaling Pathway Modulation
This compound exerts significant effects at the cellular level by modulating key signaling pathways involved in cell fate and stress responses.
A substantial body of evidence points to the anti-proliferative and pro-apoptotic activity of this compound in various cancer cell lines.
Synthetic this compound has demonstrated significant cytotoxic effects against human prostate cancer (PC-3) and triple-negative breast cancer (TNBC) cells. researchgate.netlongdom.org In PC-3 cells, this compound showed potent anti-tumor activity, with reported IC50 values ranging from 25–40 μM. researchgate.netlongdom.org This activity was found to be slightly stronger than that of the well-known green tea polyphenol, epigallocatechin-gallate (EGCG). longdom.org
The mechanism underlying this anti-proliferative effect involves the induction of cell cycle arrest, specifically at the G0/G1 phase. longdom.org By halting the cell cycle, this compound prevents cancer cells from progressing towards mitosis and proliferation.
Furthermore, this compound actively induces programmed cell death, or apoptosis. This is achieved through the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. longdom.org Studies have explicitly shown that this compound treatment leads to the activation of caspase-3, a key executioner caspase. longdom.org In TNBC cell lines (MDA-MB-231), the apoptotic mechanism was further detailed to include the activation of both initiator caspase-9 and executioner caspase-3, along with the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.net
| Cell Line | Cancer Type | Effect | Key Mechanism | IC50 | Source |
|---|---|---|---|---|---|
| PC-3 | Prostate Cancer | Inhibition of Proliferation, Induction of Apoptosis | Cell Cycle Arrest (G0/G1), Caspase-3 Activation | 25-40 µM | researchgate.netlongdom.org |
| MDA-MB-231 | Triple-Negative Breast Cancer | Induction of Apoptosis | ROS Generation, Caspase-3/9 Activation, PARP Cleavage | ~50 µM (for ROS increase) | researchgate.net |
This compound participates in the modulation of cellular oxidative stress through multiple mechanisms. It possesses intrinsic antioxidant properties and can also influence cellular antioxidant defense systems.
Radical Scavenging: The polyphenolic structure of this compound, with its numerous hydroxyl groups, endows it with potent radical-scavenging capabilities. Dimeric prodelphinidins have been noted to possess higher free radical scavenging activity than their monomeric counterparts, which is attributed to the increased number of hydroxyl groups available to donate hydrogen atoms and stabilize free radicals. researchgate.net
Nrf2/HO-1 Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of numerous cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govmdpi.com While direct studies on this compound are scarce, research on its constituent monomer, delphinidin (B77816), has shown that it can prevent the neoplastic transformation of skin cells by activating the Nrf2-ARE pathway. nih.gov This activation was linked to the epigenetic demethylation of the Nrf2 promoter, leading to increased expression of Nrf2 and its downstream target, HO-1. nih.gov Furthermore, proanthocyanidins as a class have been shown to activate the Nrf2/ARE signaling pathway by inhibiting the ubiquitinated degradation of the Nrf2 protein, allowing it to accumulate and translocate to the nucleus. nih.gov Conversely, one study on an extract of Arceuthobium oxycedri containing this compound noted a reduction in the expression of the antioxidant gene HO-1 in HepG2 cells, suggesting that the effect may be cell-type or context-dependent and warrants further investigation. researchgate.net
Inflammatory Pathway Modulation (e.g., COX-2 and iNOS expression inhibition, NF-kappaB modulation)
This compound is recognized for its anti-inflammatory effects, which are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response. While direct studies detailing the specific interactions of this compound are emerging, the mechanisms can be inferred from research on the broader class of proanthocyanidins and their monomeric constituents, such as delphinidin. These compounds are known to target core drivers of inflammation, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the master inflammatory regulator, nuclear factor-kappa B (NF-κB). nih.gov
The NF-κB pathway is a central coordinator of inflammatory gene expression. nih.gov In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it triggers the transcription of pro-inflammatory genes, including those for COX-2 and iNOS. nih.govresearchgate.net COX-2 and iNOS are enzymes that produce key inflammatory mediators: prostaglandins (B1171923) and nitric oxide, respectively. nih.gov Overexpression of these enzymes is a hallmark of many inflammatory conditions. nih.govresearchgate.net
Research on delphinidin and other related polyphenols demonstrates a clear inhibitory effect on this cascade. researchgate.net Studies show that these compounds can suppress the activation of NF-κB, thereby preventing its nuclear translocation and subsequent gene activation. nih.govresearchgate.net This upstream regulation effectively downregulates the expression of both COX-2 and iNOS, leading to a reduction in the production of their inflammatory products. researchgate.netd-nb.info The anti-inflammatory action of this compound is believed to follow this mechanistic framework, contributing to its potential as a modulator of inflammatory processes. researchgate.netresearchgate.net
Autophagy Modulation (e.g., mTOR pathway, AMPK-FOXO3a axis)
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis. This process is tightly regulated by complex signaling networks, notably the mammalian target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK) pathways. creativebiolabs.netmdpi.com While direct studies on this compound's role in autophagy are limited, significant insights come from research into its monomeric constituent, delphinidin. nih.gov
The mTOR pathway is a major negative regulator of autophagy. mdpi.com When cellular nutrients and energy are abundant, the mTOR complex 1 (mTORC1) is active and suppresses autophagy by phosphorylating key initiation proteins like ULK1. creativebiolabs.netmdpi.com Conversely, AMPK acts as a positive regulator. mdpi.com Under conditions of metabolic stress (low energy), AMPK is activated and promotes autophagy, in part by inhibiting mTORC1. mdpi.com
A key study on delphinidin in breast cancer cells revealed that it induces protective autophagy by directly influencing these two pathways. nih.gov The research demonstrated that delphinidin treatment leads to:
Suppression of the mTOR pathway : It inhibited the AKT/mTOR signaling cascade. nih.gov
Activation of the AMPK pathway : It increased the phosphorylation and activation of LKB1 and AMPK. nih.gov
This activation of AMPK further influenced downstream targets, creating a pro-autophagic signaling axis. Specifically, activated AMPK was shown to upregulate ULK1 and the transcription factor FOXO3a. nih.gov The AMPK-FOXO3a axis is crucial for transcribing autophagy-related genes. nih.gov These findings suggest that delphinidin-induced autophagy is mediated through the dual control of mTOR suppression and AMPK/ULK1/FOXO3a activation. nih.gov Given that this compound is a dimer composed of gallocatechin and epigallocatechin (both of which are closely related to delphinidin), it is plausible that it may exert similar modulatory effects on these core autophagic pathways.
| Compound | Pathway Modulated | Key Molecular Event | Outcome | Cell Line | Source |
|---|---|---|---|---|---|
| Delphinidin | mTOR Pathway | Suppression of AKT/mTOR/p70s6k signaling | Induction of Autophagy | HER-2 positive breast cancer cells | nih.gov |
| Delphinidin | AMPK-FOXO3a Axis | Activation of LKB1/AMPK/ULK1/FOXO3a signaling | Induction of Autophagy | HER-2 positive breast cancer cells | nih.gov |
Modulation of Specific Gene Expression (e.g., Fatty Acid-Binding Protein 5 (FABP5), soluble Fas ligand (sFasL), membrane-bound Fas ligand (mFasL))
This compound's biological activity also extends to the modulation of specific genes implicated in cell proliferation and survival. While information on its effects on the Fas ligand system is not available in the reviewed literature, its impact and that of related compounds have been noted in the context of Fatty Acid-Binding Protein 5 (FABP5).
FABP5 is an intracellular lipid-binding protein that chaperones fatty acids and other ligands to the nucleus, where it can activate nuclear receptors like PPARβ/δ. nih.govresearchgate.net This FABP5/PPARβ/δ pathway is critical in promoting cell proliferation and survival and is highly upregulated in several cancers, including prostate and breast cancer. nih.govatlasgeneticsoncology.org Silencing FABP5 has been shown to alter cell metabolism and reduce NF-κB-dependent inflammation, highlighting it as a potential therapeutic target. nih.gov
Studies on the synthesis and antitumor effects of this compound have demonstrated its significant activity against human PC-3 prostate cancer cell lines. researchgate.net While this study did not explicitly measure FABP5 expression, research on other proanthocyanidins provides a potential link. For instance, epicatechin oligomers were found to suppress the gene expression of FABP5 in prostate cancer cells, with the effect correlating with the degree of oligomerization. researchgate.net This suggests that the complex structure of proanthocyanidins may be key to this regulatory activity. Given that this compound has shown efficacy in cancer cell models where FABP5 is a known driver, modulation of FABP5 expression represents a plausible, though not yet directly confirmed, mechanism of its bioactivity. researchgate.netatlasgeneticsoncology.org Direct investigation into the effect of this compound on the expression of FABP5, sFasL, and mFasL is needed to fully elucidate its mechanisms.
Mechanistic Studies on Other Biological Activities (e.g., antimicrobial, antiviral)
Beyond its effects on cellular pathways related to inflammation and cancer, this compound has been investigated for its direct action against microbial and viral pathogens.
Antimicrobial Activity: The antimicrobial properties of proanthocyanidins are complex and can be structure-dependent. Research has shown that this compound is among the main phenolic compounds isolated from Phyllanthus emblica, a plant with traditional uses for its anti-inflammatory and antipyretic properties. pharm.or.jp Studies investigating dimeric flavan-3-ols have highlighted the critical importance of the B-ring hydroxyl groups in the upper unit of the dimer for potent antimicrobial activity against yeast such as Saccharomyces cerevisiae. nih.gov However, the efficacy can be selective. For example, one study noted that dimeric procyanidins (a class closely related to prodelphinidins) did not exhibit strong antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). acs.org This indicates that the antimicrobial spectrum of this compound may be specific to certain types of microbes.
Antiviral Activity: this compound has demonstrated potential as an antiviral agent. It has been identified as a constituent of plant extracts, such as from Pelargonium sidoides, that show activity against various respiratory viruses. frontiersin.org For instance, fractions rich in oligomeric prodelphinidins were identified as the main antiviral ingredient in an extract tested against SARS-CoV-2. frontiersin.org The general mechanism for the antiviral activity of proanthocyanidins often involves interfering with the early stages of viral infection. mdpi.com Studies on related compounds have shown they can inhibit the attachment of the virus to host cells and its subsequent entry, thereby preventing the initiation of viral replication. mdpi.com The antiviral effects of this compound are an active area of research, particularly concerning its potential to inhibit viral enzymes and block host cell receptors.
| Activity | Target/Organism | Compound/Extract | Observed Effect/Mechanism | Source |
|---|---|---|---|---|
| Antimicrobial | Saccharomyces cerevisiae | Dimeric Flavan-3-ols | Inhibition of proliferation; activity dependent on upper-unit structure. | nih.gov |
| Antimicrobial | MRSA | Procyanidin Dimers (B1-B4) | Did not show strong antibacterial activity. | acs.org |
| Antiviral | General Viruses | This compound | Potential to inhibit viral replication by targeting viral enzymes and host cell receptors. | |
| Antiviral | SARS-CoV-2 | Extracts containing prodelphinidins | Identified as a main antiviral ingredient. | frontiersin.org |
| Antiviral | HSV-1, HSV-2 | Proanthocyanidins (PACs) | Inhibition of virus attachment and entry into host cells. | mdpi.com |
Structure Activity Relationship Sar Investigations
Influence of Interflavan Linkage and Stereochemistry
The spatial arrangement of the constituent monomers and the linkage that joins them are fundamental to the bioactivity of proanthocyanidin (B93508) dimers.
Prodelphinidin B1 is a B-type proanthocyanidin, characterized by a single carbon-carbon bond linking its constituent flavan-3-ol (B1228485) units. nih.govresearchgate.net This bond most commonly forms between the C4 position of the "upper" or extension unit and the C8 position of the "lower" or terminal unit (a C4-C8 linkage). mdpi.com An alternative C4-C6 linkage can also occur. mdpi.com Research indicates that this linkage position influences bioactivity. For instance, dimeric proanthocyanidins (B150500) with the C4-C8 linkage have demonstrated greater free radical scavenging activity than their C4-C6 linked counterparts. lgcstandards.com
Proanthocyanidins are broadly classified into A-type and B-type. B-type, such as this compound, possess a single C-C bond (C4-C8 or C4-C6) between flavan-3-ol units. researchgate.net A-type proanthocyanidins feature a second, additional ether bond (typically C2-O-C7) between the same units, resulting in a more rigid structure. nih.govmdpi.com
The type of linkage has a significant impact on biological activity, with different types showing superiority in different assays. For example, A-type proanthocyanidins from cranberries have shown greater bioactivity in preventing the invasion of gut epithelial cells by pathogenic E. coli when compared to B-type proanthocyanidins from apples. vulcanchem.comveeprho.com Conversely, other studies have suggested that B-type procyanidins have a stronger inhibitory effect on the formation of acrylamide (B121943) in food models than A-type. researchgate.net Furthermore, A-type procyanidin (B600670) dimers appear to be absorbed more effectively than B-type dimers in rats. hilarispublisher.com
Table 1: Influence of Interflavan Linkage on Proanthocyanidin Bioactivity
| Feature | Linkage Type | Finding | Bioactivity Studied |
| Linkage Position | C4-C8 | Greater activity than C4-C6 linked dimers. lgcstandards.com | Free Radical Scavenging |
| Linkage Class | A-type | Greater bioactivity than B-type PACs. vulcanchem.comveeprho.com | Bacterial Anti-adhesion (E. coli) |
| Linkage Class | B-type | Stronger inhibitory activity than A-type. researchgate.net | Acrylamide Formation Inhibition |
| Linkage Class | A-type | Better absorption from the small intestine than B-type dimers. hilarispublisher.com | Bioavailability |
The three-dimensional arrangement of atoms (stereochemistry) at the chiral centers of the flavan-3-ol units is a critical determinant of bioactivity. The C2 and C3 atoms on the C-ring are key chiral centers. When the substituents at these positions are on the same side of the ring, it is known as a 2,3-cis configuration (as in (-)-epicatechin). mdpi.com When they are on opposite sides, it is a 2,3-trans configuration (as in (+)-catechin). researchgate.net
Research has shown that the stereochemistry of the 3-hydroxyl group is particularly important. For example, in studies on synthetic galloyl-modified flavan-3-ols, a derivative with a 2,3-cis structure showed significantly higher inhibitory activity against HeLa S3 cancer cell proliferation compared to its 2,3-trans counterpart. mdpi.com The stereochemistry of the terminal flavan-3-ol unit in trimeric proanthocyanidins has also been found to distinctly influence their effects on the biomechanical properties of dentin. metabofood.org
Role of Hydroxylation Patterns on Bioactivity
The number and location of hydroxyl (-OH) groups on the prodelphinidin structure are paramount to its biological function, particularly those on the B-ring.
Prodelphinidins are defined by the presence of three hydroxyl groups on the B-ring (at the 3', 4', and 5' positions). mdpi.com This arrangement is known as a pyrogallol (B1678534) moiety. This feature is a primary contributor to their potent biological activities. SAR studies have consistently highlighted the importance of this B-ring structure.
Specifically, the hydroxyl groups on the B-ring of the upper unit of dimeric flavan-3-ols are considered critically important for strong biological activity. tandfonline.com The synthesis and evaluation of various prodelphinidins, including this compound, have demonstrated significant antitumor effects against human prostate cancer cell lines. nih.gov This potent activity is largely attributed to the pyrogallol group, with studies concluding that this moiety is a key structural factor for significant antitumor activity.
While the B-ring is a major focus, hydroxyl groups on the A- and C-rings also contribute to bioactivity. Flavan-3-ols typically possess hydroxyl groups at the C5 and C7 positions of the A-ring. mdpi.com The hydroxyl group at the C3 position of the C-ring is also a key structural feature. hilarispublisher.com
The presence of a 3-OH group on the C-ring, combined with a double bond between C2 and C3, is known to increase the radical scavenging capacity in many flavonoids. hilarispublisher.com Blocking or removing this 3-OH group can decrease antioxidative properties. hilarispublisher.com Furthermore, this position is often a site for modification, such as galloylation (the esterification with gallic acid). Galloylated procyanidin dimers have shown enhanced ability to inhibit the growth of certain human cancer cell lines and to improve the mechanical properties of dentin, indicating that modification at this C-ring hydroxyl site can significantly augment bioactivity.
Table 2: Influence of Hydroxylation Patterns on Proanthocyanidin Bioactivity
| Structural Feature | Location | Significance | Bioactivity Studied |
| Pyrogallol Moiety | B-Ring | Crucially important for strong activity, especially in the upper unit of dimers. tandfonline.comnih.gov | Antitumor Activity |
| 3-Hydroxyl Group | C-Ring | Contributes to antioxidant potential. hilarispublisher.com | Radical Scavenging |
| Galloylation at 3-OH | C-Ring | Galloylated dimers showed activity against certain cancer cell lines where non-galloylated dimers were less active. | Cytotoxicity (Anticancer) |
| Galloylation at 3-OH | C-Ring | Galloylated dimers demonstrated a strong potential to increase dentin mechanical properties. | Dentin Biomodification |
Impact of Degree of Polymerization on Bioactivity
The degree of polymerization (DP), which refers to the number of flavan-3-ol units in a proanthocyanidin molecule, is a critical determinant of its biological properties. nih.gov Proanthocyanidins are generally classified by their DP: monomers (DP=1), oligomers (DP 2-10), and polymers (DP >10). nih.govmdpi.com
The distinction between dimeric forms like this compound and their higher-order oligomeric and polymeric counterparts is crucial for understanding their bioactivity. Research indicates that the degree of polymerization significantly influences properties such as bioavailability, antioxidant capacity, and enzyme inhibition. mdpi.comacs.org
Generally, proanthocyanidins with a lower degree of polymerization are considered more bioavailable. mdpi.com Studies suggest that only monomers and dimers are absorbed in the small intestine, while larger oligomers and polymers are more likely to exert their effects locally in the gut before being metabolized by microflora. tandfonline.comresearchgate.netannualreviews.org Some research indicates that oligomeric procyanidins are more readily absorbed into the blood than polymeric forms. nih.govmdpi.com
In terms of antioxidant activity, the relationship with DP is complex. In some chemical assays, antioxidant activity increases with molecular weight, while in cellular assays, a decrease in bioactivity is observed as the molecular weight of proanthocyanidins increases. mdpi.com For instance, in fish oil-in-water emulsions, proanthocyanidins with an intermediate polymerization degree showed the highest antioxidant activity, whereas the least polymerized fractions were most effective in bulk fish oil. acs.org Prodelphinidin dimers have been shown to be potent antioxidants in aqueous phases, often more effective than their corresponding gallocatechin monomers. tandfonline.com
The degree of polymerization is a determining factor in the inhibitory effect of proanthocyanidins against various enzymes. researchgate.net However, a universal rule does not apply, and the optimal DP for inhibitory activity often depends on the specific enzyme.
A hypothesis suggests that proanthocyanidins with a low degree of polymerization are effective inhibitors of digestive enzymes because their smaller size allows them to better fit into the specific cavities and active sites of the enzymes compared to larger polymers. uacj.mxsemanticscholar.org For example, proanthocyanidin-rich fractions from pecan shells showed that inhibitory activity against α-amylase and pancreatic lipase (B570770) was dependent on the DP. researchgate.net Similarly, oligomeric proanthocyanidins (DP = 2 to 10) from cocoa demonstrated the highest inhibitory activity against pancreatic amylase and lipase compared to polymeric fractions. uacj.mx
Conversely, for other biological targets, a higher DP can lead to enhanced activity. The inhibitory potency of proanthocyanidins against angiotensin-converting enzyme was found to be directly dependent on the number of flavan-3-ol units. uacj.mx In studies on HT29 human colon carcinoma cells, grape and pine bark proanthocyanidin fractions with a greater mean degree of polymerization (mDP) more effectively inhibited cell proliferation and induced cell cycle arrest. annualreviews.org Research on mice also indicated that proanthocyanidins with a high degree of polymerization had a more significant effect on body weight than those with a low degree of polymerization. researchgate.net
| Enzyme/Target | Source of Proanthocyanidin | Effect of Polymerization Degree (DP) on Inhibition | Reference |
|---|---|---|---|
| Digestive Enzymes (general) | Pecan Nut | Lower DP oligomers are hypothesized to be better inhibitors than polymers. | uacj.mx |
| α-Amylase & Pancreatic Lipase | Pecan Shell | Inhibition is dependent on DP. | researchgate.net |
| Pancreatic Lipase | Apple | Inhibition increases with DP, greatest activity for DP > 5. | annualreviews.org |
| α-Amylase & α-Glucosidase | Persimmon | Polymeric PACs inhibit α-amylase more effectively; oligomeric PACs inhibit α-glucosidase more effectively. | annualreviews.org |
| Pancreatic Amylase & Lipase | Cocoa | Oligomeric fraction (DP 2-10) has the highest inhibitory activity. | uacj.mx |
| Angiotensin-Converting Enzyme | General | Inhibitory potency is directly dependent on DP. | uacj.mx |
Influence of Galloylation and Other Substitutions
Galloylation—the esterification of a flavan-3-ol unit with gallic acid—is another critical structural feature that significantly modulates the bioactivity of proanthocyanidins. mdpi.comnih.govnih.gov This modification can enhance certain biological effects, including enzyme inhibition and cytotoxicity. researchgate.netnih.gov
The presence of a galloyl group often increases the potency of proanthocyanidins. For example, prodelphinidin gallates are suggested to have greater hypoglycemic activities than their non-galloylated counterparts, an effect attributed to both the galloyl moiety at the C3 position and the high number of hydroxyl groups on the B-ring. researchgate.netnih.gov In studies on dentin biomodification, a galloylated procyanidin dimer was more than twice as active as its non-galloylated equivalent, reinforcing the importance of the galloyl group for this specific activity. nih.gov The increase in mechanical properties of dentin promoted by monomers and dimers is dependent on both the degree of polymerization and galloylation. nih.gov
In the context of antioxidant activity, the influence of galloylation can depend on the environment. While galloylation did not significantly affect the antioxidant effectiveness of proanthocyanidins in bulk fish oils, it did favor their activity in oil-in-water emulsions. acs.org However, a very high degree of galloylation did not appear to offer a significant improvement over medium-galloylated proanthocyanidins in these systems. acs.org
Regarding cytotoxicity, several galloylated procyanidin dimers have demonstrated the ability to inhibit the growth of human lung and colon carcinoma cell lines, whereas non-galloylated dimers were less active. tandfonline.comresearchgate.net The 3,3′-di-O-gallate derivative of procyanidin B2 was found to be active against human leukemic cells, highlighting the role of this specific substitution. tandfonline.comresearchgate.net The strength of interaction between proanthocyanidins and the anthelmintic drug thiabendazole (B1682256) showed a strong positive correlation with the presence of galloyl groups. nih.gov
| Bioactivity | Comparison | Finding | Reference |
|---|---|---|---|
| Hypoglycemic Activity | Prodelphinidin Gallates vs. Others | Galloylated forms exhibit greater activity. | researchgate.netnih.gov |
| Dentin Biomodification | Galloylated Dimer vs. Non-galloylated Dimer | The galloylated dimer was more than twice as active. | nih.gov |
| Antioxidant Activity (Emulsions) | Galloylated vs. Non-galloylated | Galloylation favored antioxidant activity. | acs.org |
| Cytotoxicity (Cancer Cell Lines) | Galloylated Dimers vs. Non-galloylated Dimers | Galloylated dimers showed greater growth inhibition. | tandfonline.comresearchgate.net |
| Interaction with Thiabendazole | Galloylated vs. Non-galloylated | Interaction strength positively correlated with galloylation. | nih.gov |
Future Directions and Research Challenges
Advancements in Synthetic Methodologies for Complex Structures
The chemical synthesis of prodelphinidins like Prodelphinidin B1 is a formidable task due to their complex stereochemistry and the challenge of controlling the regioselectivity of the interflavan bond. researchgate.net The total synthesis of this compound has been achieved, with a key step involving a Lewis acid-mediated equimolar condensation between gallocatechin and/or epigallocatechin nucleophiles and electrophiles. nii.ac.jpresearchgate.netnii.ac.jp This approach allows for the controlled formation of the desired dimer.
Recent strategies have included:
Thiophilic Lewis acid activation: This method has been used for the stereoselective synthesis of procyanidin (B600670) oligomers and holds promise for prodelphinidin synthesis. mdpi.com
Intramolecular condensation: A method involving TMSOTf-catalyzed intramolecular condensation has been developed for procyanidin synthesis and could be adapted for prodelphinidins. mdpi.com
Orthogonal synthesis strategy: This approach allows for the controlled, iterative synthesis of proanthocyanidin (B93508) oligomers. mdpi.com
These advancements aim to overcome the longstanding challenges of regioselectivity and stereoselectivity in proanthocyanidin synthesis. researchgate.net
Elucidation of Intricate Biological Mechanisms and Pathways at the Systems Level
Understanding the precise molecular mechanisms through which this compound exerts its biological effects is a key area of ongoing research. While it is known to possess antioxidant and anti-inflammatory properties, the intricate cellular pathways it modulates are not fully understood. vulcanchem.comfrontiersin.org
Pre-clinical studies have shown that this compound can induce apoptosis in cancer cells. vulcanchem.comnih.gov In triple-negative breast cancer cells, for instance, this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress. vulcanchem.comnih.gov In prostate cancer cells, its cytotoxic effects are associated with cell cycle arrest at the G1/G0 phase and the activation of caspase-3. researchgate.netresearchgate.net
Future research will likely employ systems biology approaches, integrating genomics, proteomics, and metabolomics, to obtain a holistic view of the cellular response to this compound. This will help to identify novel protein targets and signaling cascades affected by the compound, moving beyond the study of isolated pathways. The interaction of this compound with key regulatory proteins, such as those involved in cell cycle control and apoptosis, will be a major focus.
Development of Advanced Analytical and Characterization Tools for Trace Analysis and Complex Mixtures
The accurate detection and quantification of this compound in complex biological and food matrices present a significant analytical challenge. Its structural similarity to other proanthocyanidins (B150500) and its presence in trace amounts necessitate the development of highly sensitive and selective analytical methods.
Current methods for the analysis of prodelphinidins include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). vulcanchem.comoiv.int Techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF), are instrumental in the structural elucidation and differentiation of proanthocyanidin isomers. ingentaconnect.commdpi.comnih.gov
Challenges in the analytical field include:
Isomer Separation: Differentiating between various prodelphinidin isomers with the same mass-to-charge ratio.
Matrix Effects: Interference from other compounds present in complex samples.
Lack of Commercial Standards: The limited availability of pure this compound as a reference standard hinders accurate quantification. veeprho.com
Future advancements will likely focus on the development of more sophisticated chromatographic techniques, such as two-dimensional liquid chromatography (2D-LC), for enhanced separation of complex proanthocyanidin mixtures. Furthermore, the application of novel ionization techniques in mass spectrometry could improve sensitivity and reduce matrix effects. The synthesis of stable isotope-labeled internal standards for this compound would also greatly improve the accuracy of quantitative analyses.
Exploration of Novel Biological Targets and Therapeutic Avenues (pre-clinical focus)
The therapeutic potential of this compound is an area of active investigation, with a primary focus on its anticancer and anti-inflammatory properties in pre-clinical models. researchgate.netdoi.org
Anticancer Effects: Synthetic this compound has demonstrated significant antitumor effects against human prostate cancer cell lines (PC-3), with its activity appearing to be stronger than that of epigallocatechin gallate (EGCG) and Prodelphinidin B3. nii.ac.jpresearchgate.netresearchgate.net It has also been shown to inhibit the proliferation of triple-negative breast cancer cells. vulcanchem.comnih.gov The mechanisms underlying these effects include the induction of apoptosis and cell cycle arrest. researchgate.netvulcanchem.comresearchgate.net
Anti-inflammatory and Antioxidant Effects: Prodelphinidins, in general, exhibit anti-inflammatory activity. researchgate.net this compound has a high Oxygen Radical Absorbance Capacity (ORAC) value, indicating potent antioxidant activity. vulcanchem.com It has also been shown to reduce levels of pro-inflammatory cytokines in murine models. vulcanchem.com
Future pre-clinical research will likely explore the efficacy of this compound in a wider range of cancer models and inflammatory conditions. The identification of specific molecular targets is crucial for understanding its therapeutic potential. For example, studies have investigated the interaction of prodelphinidins with targets like the COX-2 enzyme. doi.org The development of targeted delivery systems could also enhance the bioavailability and efficacy of this compound in vivo.
Expanding Knowledge of Biosynthesis Regulation and Engineered Production
Prodelphinidins are synthesized in plants through the flavonoid pathway, a complex network of enzymatic reactions. nih.govmdpi.com The biosynthesis of the flavan-3-ol (B1228485) monomers, which are the building blocks of prodelphinidins, involves the shikimate, phenylpropanoid, and flavonoid pathways. mdpi.com The final steps involve the reduction of anthocyanidins and leucoanthocyanidins by anthocyanidin reductase (ANR) and leucoanthocyanidin reductase (LAR), respectively. scienceopen.comnih.gov
The regulation of proanthocyanidin biosynthesis is complex and occurs at the transcriptional level, involving a variety of transcription factors such as MYB, bHLH, and WD40 proteins. nih.govmdpi.comontosight.ai These transcription factors can form complexes that activate the expression of structural genes in the pathway. nih.gov Plant hormones are also known to be involved in regulating proanthocyanidin synthesis. mdpi.com
A significant challenge in this field is the limited understanding of the polymerization process that leads to the formation of specific prodelphinidin oligomers like B1. It is still not entirely clear whether this process is enzymatic or non-enzymatic. nih.gov
Future research will focus on:
Identifying and characterizing the specific enzymes and transporters involved in prodelphinidin biosynthesis and accumulation.
Unraveling the complex regulatory networks that control the expression of biosynthetic genes.
Metabolic engineering of plants or microorganisms to produce higher yields of specific prodelphinidins like B1. This could provide a sustainable source of this valuable compound for research and potential therapeutic applications.
Integration of Computational and Experimental Approaches (e.g., molecular docking, molecular dynamics simulations)
Computational methods, such as molecular docking and molecular dynamics simulations, are becoming increasingly important tools for studying the interactions of this compound with biological targets. These in silico approaches can provide valuable insights into binding affinities and mechanisms of action, complementing experimental data.
Molecular docking studies have been used to predict the binding modes of prodelphinidins to various protein targets. For instance, docking studies have investigated the interaction of prodelphinidin B gallates with α-glucosidase, suggesting a mechanism for their anti-diabetic potential. nih.gov Similarly, the binding of a prodelphinidin trimer to PCSK9 has been modeled to understand its potential role in cardiovascular health. researchgate.net These studies can help to identify key amino acid residues involved in the interaction and guide the design of more potent and selective analogues.
Molecular dynamics simulations can further elucidate the dynamic behavior of this compound in complex with its target protein, providing information on conformational changes and the stability of the interaction over time.
The integration of these computational approaches with experimental techniques like X-ray crystallography and surface plasmon resonance (SPR) will be crucial for a comprehensive understanding of the structure-activity relationships of this compound. This synergistic approach will accelerate the discovery of novel biological targets and the development of new therapeutic agents based on the prodelphinidin scaffold.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Prodelphinidin B1 in plant extracts?
this compound can be isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for quantification and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy is critical for elucidating its stereochemistry. Method validation should include calibration curves, limit of detection/quantification, and reproducibility tests to ensure accuracy .
Q. What in vitro assays are commonly used to assess the antioxidant activity of this compound?
Standard assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity). These methods require strict control of pH, temperature, and reaction time to minimize variability. Cell-based models (e.g., hydrogen peroxide-induced oxidative stress in HepG2 cells) are also used to evaluate cellular antioxidant effects .
Q. How can researchers ensure the purity of this compound isolates for mechanistic studies?
Purity verification involves tandem techniques: HPLC-MS for chemical homogeneity and NMR to confirm the absence of stereoisomers or degradation products. Accelerated stability studies (e.g., exposure to heat, light, or varying pH) should be conducted to assess compound integrity under experimental conditions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data on this compound’s bioavailability in preclinical models?
Discrepancies may arise from differences in administration routes (oral vs. intravenous), formulation (nanoparticles vs. free compound), or interspecies variation. A comparative pharmacokinetic study using stable isotope-labeled this compound, coupled with compartmental modeling, can clarify absorption and distribution dynamics. Meta-analyses of existing datasets should control for variables like dosage and animal strain .
Q. How can researchers design studies to elucidate this compound’s interaction with cellular signaling pathways (e.g., NF-κB or MAPK)?
Use gene knockout models (CRISPR/Cas9) or siRNA silencing to assess pathway-specific effects. Multi-omics approaches (transcriptomics, proteomics) paired with phospho-specific antibodies can map upstream/downstream targets. Dose-response experiments and time-course analyses are critical to distinguish direct effects from secondary responses .
Q. What methodologies are suitable for studying this compound’s synergistic effects with other polyphenols?
Isobolographic analysis or combination index (CI) methods quantify synergism/antagonism. High-throughput screening (e.g., checkerboard assays) can identify effective ratios. Mechanistic synergy should be validated via RNA sequencing or metabolomic profiling to uncover shared or unique pathways .
Q. How should researchers address challenges in replicating this compound’s bioactivity across different cell lines?
Variability may stem from cell line-specific metabolism or receptor expression. Standardize culture conditions (e.g., serum concentration, passage number) and include positive controls (e.g., quercetin for antioxidant assays). Cross-validation using primary cells or 3D organoid models improves translational relevance .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Non-linear regression models (e.g., sigmoidal dose-response curves) calculate EC₅₀/IC₅₀ values. For multi-factorial experiments, multivariate ANOVA or mixed-effects models account for interactions between dose, time, and treatment groups. Bootstrap resampling enhances robustness in small-sample studies .
Q. How can researchers optimize literature reviews to identify gaps in this compound research?
Use systematic review frameworks (PRISMA) with databases like PubMed and SciFinder. Search terms should combine This compound with keywords like "biosynthesis," "pharmacokinetics," or "structure-activity relationship." Tools like VOSviewer map co-occurrence networks to visualize understudied areas .
Q. What protocols ensure ethical reproducibility in preclinical studies involving this compound?
Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis. For in vitro work, detail passage numbers, authentication certificates for cell lines, and reagent lot numbers. Raw data (e.g., Western blot images, chromatograms) must be archived in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
